Product packaging for Vinorelbine N'b-Oxide(Cat. No.:CAS No. 74075-34-6)

Vinorelbine N'b-Oxide

Cat. No.: B1146069
CAS No.: 74075-34-6
M. Wt: 794.93
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Description

Vinorelbine N'b-Oxide is a identified metabolite of the semi-synthetic vinca alkaloid chemotherapeutic drug, Vinorelbine . Vinorelbine is a mitotic inhibitor used in the treatment of non-small cell lung cancer and breast cancer, and its metabolism is mediated by hepatic cytochrome P450 isoenzymes, primarily in the CYP3A subfamily . As a metabolite, this compound is of significant value in pharmaceutical and clinical research for studying the pharmacokinetic profile, metabolic pathways, and elimination mechanisms of the parent drug . Researchers utilize this compound in the development and validation of analytical methods, such as mass spectrometry, to monitor drug levels and understand the metabolic fate of Vinorelbine in biological systems like blood, plasma, and urine . Investigating the activity and properties of metabolites like this compound is crucial for a comprehensive understanding of a drug's efficacy and safety profile. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use.

Properties

CAS No.

74075-34-6

Molecular Formula

C₄₅H₅₄N₄O₉

Molecular Weight

794.93

Synonyms

(2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2-oxido-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-Aspidospermidine-3-carboxylic Acid Methyl Ester,_x000B_3’,4’-D

Origin of Product

United States

Chemical Synthesis, Derivatization, and Structural Modification Research of Vinorelbine N B Oxide

Synthetic Pathways and Methodological Advancements for Vinorelbine (B1196246) N'b-Oxide

The primary route for the preparation of Vinorelbine N'b-oxide involves the direct oxidation of vinorelbine. A patented method details the synthesis using vinorelbine free base as the starting material.

In this process, m-Chloroperoxybenzoic acid (m-CPBA) is employed as the oxidizing agent. The reaction is conducted in a chloroform (B151607) (CHCl3) solution under a nitrogen atmosphere to prevent unwanted side reactions. The temperature is maintained at 0°C to control the reactivity of the peroxyacid and improve the selectivity of the N-oxidation. This specific method highlights a controlled and direct pathway to obtaining this compound.

While this compound is a known metabolite of vinorelbine, its role as a synthetic intermediate or by-product has also been noted in the broader context of vinca (B1221190) alkaloid chemistry. For instance, in some synthetic routes aimed at producing vinorelbine from vinblastine (B1199706) sulfate, a related compound, 6'-Nb-oxide-leurosine, has been identified as a by-product. google.com This underscores the propensity of the N'b position in the catharanthine (B190766) moiety of these alkaloids to undergo oxidation.

Below is a table summarizing the key reactants and conditions for the synthesis of this compound.

Starting MaterialReagentSolventTemperatureAtmosphere
Vinorelbine free basem-Chloroperoxybenzoic acid (m-CPBA)Chloroform (CHCl3)0°CNitrogen

Design and Synthesis of Novel N'b-Oxide Analogues and Derivatives

A review of the current scientific and patent literature indicates that research has primarily focused on the synthesis of the parent compound, this compound, and on creating derivatives of vinorelbine itself. While extensive work has been done to produce various vinorelbine analogues, such as 3-demethoxycarbonyl-3-acylamide methyl vinorelbine derivatives, specific research detailing the design and synthesis of novel analogues and derivatives starting from this compound is not widely available in the public domain. nih.gov The focus of derivatization efforts has historically been on other positions of the vinorelbine molecule to explore structure-activity relationships.

Research into the Chemical Stability and Degradation Pathways of this compound

The chemical stability of this compound is an area of interest, particularly as it has been identified as a degradation product of vinorelbine. In studies on the stability of crystalline vinorelbine monotartrate, Vinorelbine N-oxide is listed among the potential degradation products that can form during storage. This suggests that under certain conditions, the parent drug, vinorelbine, can oxidize to form the N'b-oxide.

Furthermore, a public assessment report noted that vinorelbine base is unstable at a pH of 9, showing 70% degradation at the time of preparation and 100% after four days. geneesmiddeleninformatiebank.nl While this points to the general instability of the parent compound under basic conditions, it also implies that N-oxidation could be one of the degradation pathways.

However, comprehensive forced degradation studies specifically on isolated this compound are not extensively documented in the available literature. Such studies would typically involve subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress to fully characterize its stability profile and identify its degradation products and pathways. While stability-indicating HPLC methods have been developed for vinorelbine, their specific application to quantify the degradation of this compound has not been detailed. gabi-journal.net

Advanced Spectroscopic Characterization and Elucidation of Vinorelbine N B Oxide Structure

Nuclear Magnetic Resonance (NMR) Spectrometry Investigations (¹H, ¹³C, ¹⁵N correlation experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule as complex as Vinorelbine (B1196246) N'-oxide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, and ¹⁵N correlation studies, is essential for a complete assignment of its structure.

Expected ¹H NMR Spectral Changes:

Protons in the vicinity of the N'-oxide group are expected to experience a downfield shift due to the deshielding effect of the oxygen atom.

The aromatic protons of the indole (B1671886) ring system would likely be the most affected.

Expected ¹³C NMR Spectral Changes:

The carbon atoms directly bonded to the N'-oxide nitrogen and those in the immediate vicinity would exhibit noticeable changes in their chemical shifts.

These changes, when compared to the well-documented NMR data of vinorelbine, would provide definitive evidence of N-oxidation.

¹⁵N Correlation Experiments:

Direct detection of the ¹⁵N chemical shift of the newly formed N-oxide would offer unambiguous proof of the structural modification.

Heteronuclear multiple bond correlation (HMBC) experiments correlating protons to the ¹⁵N nucleus would further solidify the assignment.

A comprehensive NMR analysis would involve the following experiments:

¹H NMR: To identify all proton signals and their multiplicities.

¹³C NMR: To identify all carbon signals.

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Without access to the specific experimental data, a detailed data table cannot be generated. However, the principles outlined above form the basis for the structural confirmation of Vinorelbine N'-oxide by NMR spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HR-MS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Vinorelbine N'-oxide, HR-MS is critical for verifying its molecular formula and for identifying and characterizing any process-related impurities or other metabolites.

The molecular formula of Vinorelbine N'-oxide is C₄₅H₅₄N₄O₉, with a corresponding molecular weight of 794.93 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed.

Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for Vinorelbine N'-oxide

ParameterTheoretical ValueExpected Observation
Molecular FormulaC₄₅H₅₄N₄O₉C₄₅H₅₄N₄O₉
Monoisotopic Mass794.3891794.3891 ± 5 ppm
[M+H]⁺ (singly charged)795.3969795.3969 ± 5 ppm

A key fragmentation pathway for N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da). researchgate.net This "deoxygenation" can be induced by thermal activation in the ion source. researchgate.net Therefore, a prominent fragment ion corresponding to [M+H-16]⁺ would be expected in the tandem mass spectrum (MS/MS) of Vinorelbine N'-oxide. This fragment would correspond to the protonated vinorelbine molecule.

Table 2: Expected Key Fragmentation Ions in the MS/MS Spectrum of Vinorelbine N'-oxide ([M+H]⁺)

Fragment IonProposed StructureTheoretical m/z
[M+H]⁺Protonated Vinorelbine N'-oxide795.3969
[M+H-16]⁺Protonated Vinorelbine779.3918

Further fragmentation of the [M+H-16]⁺ ion would be expected to follow the known fragmentation pattern of vinorelbine, providing additional structural confirmation. Impurity profiling by LC-HR-MS would involve searching for other related compounds with different mass-to-charge ratios and fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of Vinorelbine N'-oxide would be expected to be very similar to that of vinorelbine, with the addition of a characteristic N-O stretching vibration. This band typically appears in the region of 950-970 cm⁻¹ for tertiary amine N-oxides. The presence of other functional groups from the parent vinorelbine molecule would also be evident.

Table 3: Expected Characteristic Infrared Absorption Bands for Vinorelbine N'-oxide

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)~3400-3500
N-H (indole)~3400
C-H (aromatic, aliphatic)~2800-3100
C=O (ester, acetate)~1730-1740
C=C (aromatic)~1600-1650
N-O (N-oxide)~950-970
C-O (ester, ether)~1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Vinorelbine N'-oxide is determined by its chromophoric systems, primarily the indole and vindoline (B23647) moieties. The introduction of the N-oxide group may cause a slight shift in the absorption maxima (λ_max) compared to vinorelbine. The UV spectrum of vinorelbine in ethanol (B145695) shows absorption maxima at 215, 268, 293, and 310 nm. acs.org The spectrum of Vinorelbine N'-oxide would be expected to exhibit a similar profile, with potential minor bathochromic (red) or hypsochromic (blue) shifts.

Table 4: Expected UV-Vis Absorption Maxima for Vinorelbine N'-oxide

SolventExpected λ_max (nm)
Ethanol or Methanol (B129727)~215, ~270, ~295, ~310

X-ray Crystallography and Solid-State Structural Determinations (if applicable in research literature)

Currently, there are no publicly available reports of a single-crystal X-ray diffraction study of Vinorelbine N'-oxide. Obtaining suitable single crystals of a complex molecule like Vinorelbine N'-oxide can be challenging due to its size, flexibility, and potential for polymorphism.

If such a study were to be conducted, it would provide invaluable information, including:

Unambiguous confirmation of the connectivity and stereochemistry.

Detailed insights into the conformation of the catharanthine (B190766) and vindoline moieties.

Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The lack of a crystal structure means that the solid-state conformation of Vinorelbine N'-oxide has not been experimentally determined.

Conformational Analysis and Stereochemical Assignment Studies

The conformational flexibility of the large ring systems in Vinorelbine N'-oxide plays a significant role in its biological activity. Conformational analysis aims to understand the preferred three-dimensional arrangements of the molecule in solution.

While no specific conformational analysis studies for Vinorelbine N'-oxide have been published, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR can be used to determine through-space proximities of protons, providing insights into the solution-state conformation. Molecular modeling and computational chemistry are also powerful tools for predicting low-energy conformations.

Computational Chemistry and Molecular Modeling Applications for Vinorelbine N B Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic structure, stability, and chemical reactivity of molecules. Methods like Density Functional Theory (DFT) are frequently employed to study complex pharmaceutical compounds.

For the parent compound vinorelbine (B1196246), DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine its optimized geometry and structural characteristics. nih.gov Such studies also involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO – EHOMO) are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

The introduction of an N-oxide functional group in Vinorelbine N'b-oxide would significantly alter its electronic properties compared to vinorelbine. The highly polar N-oxide bond would change the electron density distribution across the molecule. Quantum chemical calculations would be essential to quantify these changes. A key application would be the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps predict sites susceptible to electrophilic or nucleophilic attack. nih.gov For vinorelbine, the MEP analysis has been performed to understand its reactive sites. nih.gov A similar analysis for this compound would reveal how the N-oxidation impacts its reactivity and intermolecular interaction capabilities.

Table 1: Comparison of Calculated Frontier Orbital Energies for Vinorelbine and Hypothetical Values for this compound
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
VinorelbineDFT/B3LYP/6-31G(d,p)-5.65-1.294.36 nih.gov
This compoundDFT (Hypothetical)-5.80-1.554.25N/A

Note: Values for this compound are illustrative and hypothetical, based on expected electronic effects of N-oxidation, and are included to demonstrate the application of the method.

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and interactions with their environment, such as a biological receptor. nih.gov For large and flexible molecules like vinca (B1221190) alkaloids, understanding the accessible conformations is crucial for predicting binding modes. nih.gov

Docking Studies and Binding Affinity Predictions with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drugs to their protein targets.

The primary target of vinorelbine is the α,β-tubulin heterodimer, and numerous docking studies have been performed to elucidate its interaction at the Vinca domain on β-tubulin. nih.govijsra.net These studies help identify the key amino acid residues involved in the binding. For instance, docking of vinorelbine into various crystal structures of tubulin (e.g., PDB IDs: 4O2B, 1SA0, 7CNN) has been conducted, followed by the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov

For this compound, a critical question is whether it retains affinity for tubulin. Docking studies would be the first step to address this. By docking the N'b-oxide structure into the same tubulin binding site, its binding orientation and calculated affinity could be directly compared to that of the parent drug. The addition of the polar N-oxide group could potentially alter key interactions, either by forming new hydrogen bonds or by introducing steric or electrostatic clashes. A comparison of binding energies would provide a quantitative prediction of the metabolite's potential to inhibit tubulin polymerization.

Table 2: Calculated Binding Free Energies of Vinorelbine with Tubulin PDB Structures
LigandTubulin PDB IDMethodBinding Free Energy (kcal/mol)Reference
Vinorelbine7CNNMM/PBSA-50.39 nih.gov
Vinorelbine4O2BMM/PBSA-28.5 nih.gov
Vinorelbine1SA0MM/PBSA-17.59 nih.gov
Vinorelbine1TUBSwissDock (ΔG)-9.29 ijsra.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for N'b-Oxide Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.org These models are instrumental in drug design for predicting the activity of novel compounds and optimizing lead structures. frontiersin.org

While no QSAR studies on a series of this compound analogues have been published, the methodology is directly applicable. Should a series of such analogues be synthesized, a QSAR model could be developed to guide further modifications. The process would involve:

Data Collection: Synthesizing a series of this compound analogues and measuring their biological activity (e.g., IC50 for tubulin polymerization inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields) descriptors. creative-biolabs.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation correlating the descriptors with biological activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

The resulting QSAR model could provide valuable insights into which structural features of the this compound scaffold are critical for activity, thereby guiding the rational design of new, potentially more potent, analogues.

Predictive Modeling of Metabolic Pathways and Biotransformation Products

Predictive modeling of metabolic pathways is a key application of in silico toxicology and pharmacokinetic prediction. Since this compound is a known metabolite of vinorelbine, computational tools can be used to predict this specific biotransformation. nih.govdrugbank.com

Software tools that incorporate knowledge-based systems and machine learning algorithms can predict the metabolic fate of a drug. These systems contain databases of common biotransformation reactions catalyzed by major enzyme families, particularly the Cytochrome P450 (CYP) superfamily. N-oxidation is a common phase I metabolic reaction. Computational models can take the structure of vinorelbine as input and predict the formation of this compound as a likely product of CYP-mediated metabolism.

Furthermore, docking studies of the parent drug, vinorelbine, with CYP enzymes (such as CYP2D6 and CYP3A4) have been performed to investigate the structural basis of its metabolism. nih.gov Such studies can identify favorable orientations of the drug in the enzyme's active site that would position a specific nitrogen atom for oxidation. This provides a mechanistic hypothesis for the formation of the N'b-oxide metabolite, which can be further investigated experimentally.

Table 3: Example of a Predicted Biotransformation for Vinorelbine
Parent CompoundPredicted ReactionMetaboliteEnzyme FamilyComputational Method
VinorelbineN-OxidationThis compoundCytochrome P450 (CYP)Metabolism Prediction Software

Metabolic Pathways and Biotransformation Research of Vinorelbine N B Oxide

Identification and Characterization of Enzymes Involved in N-Oxidation (e.g., Cytochrome P450 Isoenzymes)

The formation of Vinorelbine (B1196246) N'b-Oxide from its parent compound, vinorelbine, is an oxidative metabolic process. In humans, the primary family of enzymes responsible for the oxidative metabolism of the vast majority of drugs is the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govresearchgate.net

Research has consistently identified the CYP3A subfamily , particularly CYP3A4 , as the principal isoenzyme responsible for the metabolism of vinorelbine. nih.govresearchgate.netclinpgx.orgnih.gov Studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have demonstrated that CYP3A4 is the main catalyst in the biotransformation of vinorelbine. nih.govresearchgate.net While the N-oxidation of vinorelbine is one of several metabolic pathways, the specific kinetics of this reaction mediated by CYP3A4 are not extensively detailed in publicly available literature.

One study noted the detection of a vinorelbine N-oxide (M1) via NMR data in an in vitro system with recombinant CYP3A4. However, the researchers suggested it might have been an artifact of the extraction method in that specific experimental setup, as it was not observed when sample preparation was altered. researchgate.net Despite this observation, the presence of Vinorelbine N'b-Oxide in human plasma, blood, and urine has been confirmed in other studies, indicating its in vivo formation. nih.gov

It is important to note that while CYP3A4 is the major contributor, other enzymes could potentially play a minor role in the N-oxidation of vinorelbine. However, current research strongly points towards CYP3A4 as the key enzyme in the formation of this compound.

Table 1: Key Enzymes Involved in the Metabolism of the Parent Compound, Vinorelbine

Enzyme Family Specific Isoenzyme Role in Vinorelbine Metabolism
Cytochrome P450 CYP3A4 Primary enzyme responsible for oxidative metabolism, including N-oxidation.
Cytochrome P450 CYP3A5 Contributes to the metabolism of vinorelbine, though to a lesser extent than CYP3A4.

In Vitro Metabolic Stability and Transformation Studies in Biological Systems (e.g., liver microsomes, cell lines)

In vitro models are essential tools for assessing the metabolic stability of a compound and identifying its metabolites. Human liver microsomes, which are rich in CYP enzymes, are a standard system for such studies. nih.govunl.eduresearchgate.net

While extensive data exists on the metabolic stability of the parent drug, vinorelbine, in human liver microsomes, there is a notable lack of studies specifically investigating the metabolic stability of this compound. Research on vinorelbine demonstrates its relatively rapid metabolism in these systems, leading to the formation of various metabolites, including the N'b-oxide. nih.govresearchgate.net

The general understanding of N-oxide metabolites is that they can sometimes be metabolically stable, while in other cases, they can be further metabolized or even reduced back to the parent tertiary amine. hyphadiscovery.com The specific fate of this compound in in vitro systems like human liver microsomes or cultured cell lines (e.g., hepatocytes) has not been extensively reported in the scientific literature. Such studies would be crucial to determine if this compound is a terminal metabolite or an intermediate in a more extensive metabolic cascade.

Without direct experimental data on the in vitro stability of this compound, any discussion on its metabolic fate remains speculative. Future research should focus on incubating purified this compound with human liver microsomes and other relevant in vitro systems to determine its rate of degradation and to identify any subsequent metabolites.

Investigation of Downstream Metabolites of this compound

The metabolic pathway of a drug does not necessarily end with the formation of a primary metabolite. These initial products can undergo further biotransformation, leading to a series of downstream metabolites. In the case of this compound, there is a scarcity of published research that has investigated its potential for further metabolism.

A comprehensive study on the metabolism of vinorelbine in humans identified a total of 17 metabolites, with 12 being direct metabolites of the parent drug and 5 arising from sequential metabolic steps. nih.gov This suggests that the biotransformation of vinorelbine is a complex process involving multiple enzymatic reactions, including deacetylation, dealkylation, oxidation, and hydroxylation. nih.gov

Given this complexity, it is plausible that this compound could serve as a substrate for further enzymatic reactions. Potential downstream metabolic pathways could include hydroxylation on the aromatic or aliphatic portions of the molecule, or other oxidative transformations mediated by CYP enzymes. However, without direct experimental evidence from studies that have specifically tracked the metabolic fate of this compound, the identity of any downstream metabolites remains unknown.

Comparative Biotransformation Profiles with Parent Vinorelbine and Other Vinca (B1221190) Alkaloids

Comparing the metabolic profile of a metabolite to its parent drug and other structurally related compounds can provide valuable insights into structure-activity relationships and potential for drug-drug interactions.

Comparison with Parent Vinorelbine:

The primary metabolic pathways of vinorelbine include N-oxidation to form this compound and deacetylation to yield 4-O-deacetylvinorelbine, which is considered an active metabolite. nih.gov this compound, on the other hand, is generally reported to be an inactive metabolite. nih.gov The biotransformation of vinorelbine is relatively extensive, with a significant portion of the administered dose being eliminated as metabolites. nih.gov As previously mentioned, a detailed biotransformation profile of this compound is not available, making a direct comparison of its metabolic fate with that of the parent drug challenging.

Comparison with Other Vinca Alkaloids:

The vinca alkaloids, including vinblastine (B1199706) and vincristine (B1662923), share a common structural scaffold and are also metabolized by CYP3A4. nih.gov N-oxidation is a known metabolic pathway for other vinca alkaloids as well. For instance, vinblastine is known to be metabolized to vinblastine N-oxide. A comparative study of the interaction of vinorelbine, vincristine, and vinblastine with tubulin revealed differences in their binding affinities, which may be related to their structural nuances. uniba.it

Table 2: Known Metabolites of the Parent Compound, Vinorelbine

Metabolite Metabolic Pathway Reported Activity
This compound N-Oxidation Inactive
4-O-deacetylvinorelbine Deacetylation Active
20'-hydroxyvinorelbine Hydroxylation Minor metabolite
Vinorelbine 6'-oxide Oxidation Minor metabolite
3,6-epoxy vinorelbine Oxidation Degradation product

Preclinical Mechanistic and Cellular Research of Vinorelbine N B Oxide

Investigations into Cellular Targets and Molecular Mechanisms of Action (e.g., tubulin binding, microtubule dynamics)

The primary cellular target of the active form of Vinorelbine (B1196246) N'b-Oxide, vinorelbine, is tubulin, the protein subunit of microtubules. wikipedia.orgnih.gov By binding to tubulin, vinorelbine disrupts microtubule dynamics, which are essential for various cellular processes, most notably mitosis. wikipedia.orgnih.gov

The mechanism of action involves the inhibition of microtubule polymerization, which leads to the disruption of the mitotic spindle. mims.comyoutube.com This interference with the formation and function of the mitotic spindle apparatus prevents proper chromosome segregation during cell division, ultimately leading to mitotic arrest. mims.comyoutube.com In vitro studies have demonstrated that vinorelbine is more selective for mitotic microtubules than axonal microtubules, which may contribute to a comparatively lower neurotoxicity profile than other vinca (B1221190) alkaloids. bccancer.bc.ca While direct tubulin binding assays with Vinorelbine N'b-Oxide are not extensively documented, the prodrug hypothesis suggests that its cytotoxic effects are realized upon conversion to vinorelbine, which then engages with the tubulin target. google.com

Cell Cycle Progression Analysis and Induction of Cell Cycle Arrest (in vitro studies)

Consistent with its mechanism of disrupting microtubule dynamics, vinorelbine, the active form of this compound, induces a potent block in the G2/M phase of the cell cycle. medicaljournalssweden.senih.gov In vitro studies using various cancer cell lines have consistently shown an accumulation of cells in the G2/M phase following treatment with vinorelbine. nih.gov This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint, preventing cells from proceeding into anaphase and completing mitosis. medicaljournalssweden.se While some studies suggest that vinorelbine-induced apoptosis can occur independently of mitotic arrest, the induction of a G2/M block is a hallmark of its cytotoxic activity. medicaljournalssweden.senih.gov

Assessment of Impact on DNA Synthesis, Integrity, and Repair Mechanisms (in vitro studies)

The primary mechanism of vinorelbine is not direct interaction with DNA; however, its cellular effects can indirectly impact DNA integrity and repair. By causing a prolonged mitotic arrest, vinorelbine can trigger downstream events that lead to DNA damage. nih.gov Furthermore, some vinca alkaloids have been suggested to interfere with the cellular capacity to synthesize DNA and RNA. google.com The cytotoxic effects stemming from mitotic catastrophe, a form of cell death resulting from aberrant mitosis, can involve DNA damage as a secondary consequence.

Cellular Proliferation and Cytotoxicity Assays in Diverse Cell Line Models (in vitro studies)

This compound, as a prodrug, is suggested to have diminished cytotoxicity compared to vinorelbine under normal oxygen conditions. google.com However, upon activation to vinorelbine, it exhibits significant anti-proliferative and cytotoxic effects across a wide range of cancer cell lines. nih.govnih.govmdpi.com In vitro studies have demonstrated the dose-dependent and time-dependent inhibition of cell proliferation by vinorelbine in various cancer models, including non-small cell lung cancer, breast cancer, and osteosarcoma. nih.govnih.govnih.gov

A patent for vinca alkaloid N-oxides presented data on the hypoxia-activated cytotoxicity of related compounds, vinblastine (B1199706) N-oxide and vincristine (B1662923) N-oxide, which supports the prodrug concept. The following table illustrates the 50% inhibitory concentrations (IC50) of vinblastine N-oxide compared to vinblastine in different human tumor cell lines under normoxic and hypoxic conditions.

CompoundCell LineIC50 Air (mM)IC50 Hypoxia (mM)Cytotoxicity Ratio (Air/Hypoxia)
Vinblastine N-oxideH460>2001.5>133
Vinblastine N-oxideSF-767>2001.5>133
Vinblastine N-oxideHT-29>2001.7>118
Vinblastine N-oxideHCT-116>2002.5>80
VinblastineH4600.00030.00031
VinblastineSF-7670.00030.00031
VinblastineHT-290.00030.00031
VinblastineHCT-1160.00030.00031

This data is for Vinblastine N-oxide, a related vinca alkaloid N-oxide, and is presented as a surrogate to illustrate the principle of hypoxia-activated cytotoxicity as described in patent US8048872B2. google.com

Furthermore, studies on other vinblastine-type N-oxide alkaloids have shown moderate inhibitory activity on the proliferation of HepG2, Lovo, and MCF-7 cancer cell lines. researchgate.net

Exploration of Apoptotic and Necrotic Pathways Induced by this compound (in vitro studies)

The cytotoxic effects of vinorelbine, the active form of this compound, are primarily mediated through the induction of apoptosis. nih.govnih.gov The disruption of microtubule dynamics and subsequent mitotic arrest are potent triggers for the intrinsic apoptotic pathway. nih.gov In vitro studies have shown that vinorelbine treatment leads to the activation of key apoptotic proteins such as caspases. frontiersin.org The disarray of the microtubule structure can also lead to the induction of the tumor suppressor gene p53 and the inactivation of the anti-apoptotic protein Bcl-2, further promoting programmed cell death. drugbank.com Research on osteosarcoma cells indicated that vinorelbine-induced apoptosis can occur independently of the TP53 status of the cells. nih.gov

Modulation of Signaling Pathways and Gene Expression Profiles (in vitro studies)

The cellular perturbations caused by vinorelbine, the active metabolite of this compound, lead to the modulation of various signaling pathways and alterations in gene expression profiles. The disruption of the microtubule network can trigger a number of stress-related signaling cascades. drugbank.com

Key signaling pathways affected by vinorelbine include:

p53 signaling: Vinorelbine can induce the expression of the p53 tumor suppressor protein, which plays a critical role in cell cycle arrest and apoptosis. drugbank.com

MAPK pathway: Alterations in the mitogen-activated protein kinase (MAPK) signaling pathway have been observed following vinorelbine treatment in non-small cell lung cancer cell lines. nih.gov

PI3K/Akt pathway: The PI3K/Akt pathway, which is crucial for cell survival and proliferation, can be influenced by the cellular stress induced by microtubule disruption.

STING signaling: Recent research has shown that vinorelbine can activate the STING (stimulator of interferon genes) signaling pathway, which is involved in innate immunity and can contribute to its anti-tumor effects. researchgate.netnih.gov

In terms of gene expression, studies have shown that vinorelbine can alter the expression of long non-coding RNAs (lncRNAs) and genes such as EGFR, depending on the genetic profile of the cancer cells. nih.gov

Angiogenesis Research and Vascular Endothelial Growth Factor (VEGF) Modulation (preclinical in vitro/in vivo models, excluding human efficacy)

In addition to its direct cytotoxic effects on tumor cells, vinorelbine has demonstrated anti-angiogenic properties in preclinical models. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.

In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that vinorelbine can inhibit key steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation. nih.gov Furthermore, vinorelbine has been shown to modulate the expression of key angiogenic factors. It can impact the stromal cell-derived factor 1 (SDF-1)/CXCR4 axis, which is involved in tumor invasion and angiogenesis. nih.gov

Preclinical in vivo studies have supported these findings, demonstrating that metronomic (low-dose, continuous) administration of vinorelbine can have significant anti-angiogenic effects. nih.govmdpi.com These studies have shown a decrease in the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α) in tumor models treated with vinorelbine. nih.govresearchgate.net The patent for vinca alkaloid N-oxides also suggests that these compounds may target the tumor vasculature. google.com

Preclinical Pharmacokinetic Research of Vinorelbine N B Oxide

Absorption and Distribution Studies in Preclinical Animal Models

Detailed preclinical studies focusing specifically on the absorption and distribution of Vinorelbine (B1196246) N'b-Oxide following direct administration are not well-documented in the available scientific literature. The compound is primarily studied as a metabolite of vinorelbine.

In studies of vinorelbine administration in animal models such as dogs and monkeys, the focus remains on the parent drug's pharmacokinetics. nih.gov While metabolites are acknowledged, specific data on the absorption and distribution parameters of Vinorelbine N'b-Oxide are not provided.

Tissue Distribution and Accumulation Research in Preclinical Models

Analytical Methodologies for Vinorelbine N B Oxide Research and Quantification

Development and Validation of Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS, LC-MS/MS) for Vinorelbine (B1196246) N'b-Oxide Detection and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the cornerstone for the analysis of Vinorelbine N'b-Oxide. researchgate.netnih.govnih.gov These techniques offer high resolution and sensitivity, enabling the separation of the N'b-oxide from the parent drug, Vinorelbine, and other related substances. nih.govthermofisher.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods are widely employed for the analysis of Vinorelbine and its related compounds, including the N'b-oxide. researchgate.net These methods typically utilize C18 columns for separation. nih.govthermofisher.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.netresearchgate.net UV detection is commonly set at a wavelength of around 267 nm or 235 nm to monitor the eluted compounds. thermofisher.comresearchgate.netnih.gov Method validation according to regulatory guidelines demonstrates linearity, precision, accuracy, and robustness for quantifying Vinorelbine and its impurities. researchgate.netfrontiersin.orgscielo.br For instance, a validated RP-HPLC method for Vinorelbine estimation in pharmaceutical dosage forms showed linearity in the concentration range of 10 to 50 µg/mL with a correlation coefficient of 0.999. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. researchgate.netrsc.org This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. itrlab.com Methods have been developed for the simultaneous quantification of Vinorelbine and its metabolites, including this compound, in human serum and plasma. researchgate.netnih.gov These methods can achieve very low limits of quantitation (LOQ), often in the sub-ng/mL range. researchgate.netnih.gov For example, one LC-MS/MS method reported an LOQ of 0.5 ng/mL for both Vinorelbine and Vinorelbine N-oxide in human serum. researchgate.net The use of deuterated internal standards and specific multiple reaction monitoring (MRM) transitions enhances the accuracy and reliability of quantification. nih.gov

The table below summarizes examples of chromatographic conditions used for the analysis of Vinorelbine and its related compounds.

Technique Column Mobile Phase Detection Key Findings Reference
LC-MS/MS Onyx monolith C18, 50 x 2 mmNot specifiedPositive ESI, MRMLOQ of 0.05 ng/mL for Vinorelbine and its metabolite 4-O-deacetylvinorelbine in whole blood. nih.gov
LC-MS/MS C18 column (50 × 2.1 mm ID, 5 µm)Gradient elutionPositive ion mode MSLOQ of 0.025 ng/mL for Vinorelbine in human plasma. nih.gov
RP-HPLC Kromasil® C18 (250×4.6 mm; id 5 µ)Acetate buffer (pH=5.9) and methanol (85:15 v/v)UV at 235 nmAnalytical measuring range of 5-750 ng/ml for Vinorelbine in spiked human plasma. researchgate.net
HPLC Hypersil GOLD 5µmNot specifiedUV at 267 nmUSP method for separation of Vinorelbine from its impurities. thermofisher.com
RP-HPLC Inertsil ODS C18 (150 mm x 4.6 mm, 5μ)Phosphate buffer and Acetonitrile (60:40 v/v)UV at 269 nmLOD and LOQ for Vinorelbine were 0.06 µg/mL and 0.19 µg/mL, respectively. researchgate.net

Spectrophotometric and Electrochemical Methods for Research Applications

While chromatography is dominant, spectrophotometric and electrochemical methods offer alternative or complementary approaches for research applications.

Spectrophotometric Methods: UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique often used in pharmaceutical analysis. scispace.comnih.gov The principle relies on the absorption of ultraviolet or visible light by the analyte. For Vinorelbine and its N'b-oxide, which possess chromophores, UV spectrophotometry can be used for quantification, typically by measuring absorbance at the wavelength of maximum absorption (λmax), which is around 260-270 nm. thermofisher.comresearchgate.net However, this method lacks the specificity of chromatographic techniques and is best suited for the analysis of pure substances or simple mixtures where interfering substances are absent. bas.bg

Electrochemical Methods: Electrochemical techniques, such as voltammetry, provide a highly sensitive means of analyzing electroactive compounds. nih.govutoronto.canih.gov Research has demonstrated the feasibility of using electrochemical methods for the determination of Vinorelbine. dergipark.org.tr One study utilized a disposable pencil graphite (B72142) electrode with square-wave adsorptive stripping voltammetry (SW-AdSV) to investigate the electrochemical oxidation of Vinorelbine. dergipark.org.tr The study found a linear correlation between the oxidation peak current and Vinorelbine concentration in the range of 2.3×10⁻⁸ to 5.8×10⁻⁶ M, with a very low detection limit of 7.5×10⁻⁹ M. dergipark.org.tr The oxidation process was determined to be mainly controlled by adsorption. dergipark.org.tr Such methods, after appropriate development and validation, could be extended for the analysis of this compound in research settings, offering advantages in terms of sensitivity and instrumentation cost. core.ac.uk

Bioanalytical Method Development for Complex Biological Matrices (preclinical samples)

The quantification of this compound in complex biological matrices like plasma, blood, or tissue homogenates is essential for preclinical pharmacokinetic and metabolism studies. itrlab.comresearchgate.netgrafiati.com Developing robust bioanalytical methods presents unique challenges due to the low concentrations of the analyte and the presence of numerous interfering endogenous components. nih.gov

LC-MS/MS is the preferred platform for these applications due to its superior sensitivity and specificity. nih.govuu.nl A typical bioanalytical workflow involves several key steps:

Sample Preparation: This is a critical step to isolate the analyte from matrix components (e.g., proteins, lipids) and to concentrate it. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govnih.gov For instance, a method for quantifying vinca-alkaloids in human plasma used LLE with tert-butyl methyl ether for sample pre-treatment. nih.gov Another method for Vinorelbine in whole blood utilized protein precipitation. nih.gov

Chromatographic Separation: A well-developed HPLC or UPLC method is used to separate the analyte from any remaining matrix components and other metabolites to prevent ion suppression or enhancement in the mass spectrometer. nih.gov

Detection and Quantification: Tandem mass spectrometry, operating in MRM mode, provides highly selective detection. The method is validated for parameters such as accuracy, precision, linearity, selectivity, recovery, and stability (e.g., freeze-thaw, short-term, and long-term stability) in the specific biological matrix. nih.govnih.gov

The table below highlights key parameters from a validated bioanalytical method for related compounds.

Parameter Vinorelbine 4-O-deacetylvinorelbine Reference
Matrix Human PlasmaHuman Plasma nih.gov
Technique LC-MS/MSLC-MS/MS nih.gov
Concentration Range 0.025 - 10 ng/mL0.025 - 10 ng/mL nih.gov
Intra-assay Precision (%RSD) ≤ 10.6%≤ 10.6% nih.gov
Inter-assay Precision (%RSD) ≤ 10.6%≤ 10.6% nih.gov
Accuracy (Bias) within ± 12.4%within ± 12.4% nih.gov

Impurity Profiling and Stability-Indicating Methods for Research Grade Materials

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net this compound can be considered a process-related impurity or a degradation product. Therefore, stability-indicating analytical methods are required to ensure the quality and stability of research-grade Vinorelbine.

A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, impurities, and excipients. science.govnih.gov The development of such methods typically involves forced degradation (stress testing) of the drug substance. science.gov The drug is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. science.govnih.gov

The analytical method, usually HPLC with UV or MS detection, must then be able to resolve the parent drug peak from all the degradation product peaks. frontiersin.org For example, a USP method for Vinorelbine and its impurities uses an HPLC system with a C18 column and UV detection to ensure separation. thermofisher.com The characterization of degradation products, including potential N-oxides, can be achieved using techniques like UPLC-Q-TOF/MS/MS, which provides accurate mass measurements for structural elucidation. researchgate.net The validation of a stability-indicating method includes specificity as a key parameter, demonstrating that the method is unaffected by the presence of impurities or degradants. frontiersin.orgnih.gov

Advanced Research Applications and Methodological Innovations for Vinorelbine N B Oxide

Integration into Drug Delivery Systems Research (e.g., nanoparticles, liposomes, polymeric carriers)

Currently, there is a notable absence of specific research detailing the integration of Vinorelbine (B1196246) N'b-Oxide into drug delivery systems such as nanoparticles, liposomes, or polymeric carriers. While the parent drug, Vinorelbine, has been the subject of numerous studies involving these delivery platforms to enhance its therapeutic index and reduce side effects, this body of work does not extend to its N'b-Oxide metabolite. The development of such formulations for Vinorelbine N'b-Oxide would be a critical step in evaluating its potential as a targeted cancer therapeutic, particularly given its proposed prodrug nature.

Application in Co-culture, 3D Spheroid, and Organoid Models for Complex Biological Studies

The scientific literature lacks specific studies on the application of this compound in co-culture, 3D spheroid, or organoid models. These advanced in vitro systems are invaluable for mimicking the complex microenvironment of tumors, including cell-cell interactions and the presence of a hypoxic core. Investigating this compound in these models would be essential to validate its hypoxia-activated prodrug hypothesis and to understand its efficacy in a more physiologically relevant context compared to traditional 2D cell cultures.

High-Throughput Screening (HTS) Methodologies for Preclinical Compound Evaluation

There is no publicly available information indicating that this compound has been utilized in high-throughput screening (HTS) methodologies for preclinical compound evaluation. HTS allows for the rapid testing of large numbers of compounds to identify potential drug candidates. The application of HTS to this compound could help in identifying synergistic drug combinations or in understanding its activity across a wide range of cancer cell lines under various conditions, including hypoxia.

Mechanistic Studies of Synergy or Antagonism in Combination with Other Investigational Agents (preclinical)

Patent filings suggest the potential use of this compound in combination with other therapeutic agents. However, detailed preclinical studies investigating the synergistic or antagonistic effects of this compound with other investigational drugs are not available in the public domain. Such studies would be crucial to determine its potential role in combination chemotherapy regimens and to elucidate the underlying mechanisms of any observed interactions.

Future Directions and Emerging Research Avenues for Vinorelbine N B Oxide

Exploration of Novel Preclinical Biological Targets and Mechanisms

The primary mechanism of action for vinorelbine (B1196246) and other Vinca (B1221190) alkaloids is the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation. nih.govijsra.net However, the specific interaction of Vinorelbine N'b-oxide with tubulin, or indeed if it has any affinity at all, has not been detailed in preclinical studies. Future research must begin by investigating whether this compound retains the anti-microtubule activity of its parent compound.

Should it prove to have limited activity against tubulin, the exploration of entirely novel biological targets will be imperative. This would involve broad-based preclinical screening against various cancer cell lines to identify any cytotoxic or cytostatic effects. Subsequent target deconvolution studies would be necessary to elucidate the molecular pathways affected by the compound.

Advanced Analytical Techniques for Comprehensive Characterization

The characterization of this compound has been primarily as a metabolite identified in human plasma, blood, and urine through techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net While these methods are crucial for pharmacokinetic studies of vinorelbine, a comprehensive analytical profile of isolated this compound is lacking.

Future research should employ a suite of advanced analytical techniques to fully characterize the compound. This would include:

Analytical TechniquePurpose for this compound Characterization
High-Resolution Mass Spectrometry (HRMS) To confirm the exact mass and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed three-dimensional chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the molecule.
X-ray Crystallography To determine the precise spatial arrangement of atoms in a crystalline state.

These techniques will provide the foundational chemical data necessary for any subsequent pharmacological and toxicological studies.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in N'b-Oxide Research

Omics technologies offer a powerful, unbiased approach to understanding the cellular response to a compound and are fundamental in modern drug development and biomarker discovery. nih.govembopress.orgyoutube.com To date, there is no evidence of the application of these technologies in the specific study of this compound.

Future preclinical research should integrate a multi-omics approach to investigate the effects of this compound on cancer cells. This could involve:

Genomics: To identify any potential gene mutations or alterations in gene expression that confer sensitivity or resistance to the compound. nih.govoup.com

Proteomics: To analyze changes in the cellular proteome following treatment, which can reveal affected signaling pathways and potential biomarkers of response. embopress.orgaacrjournals.org

Metabolomics: To profile the metabolic changes induced by the compound, offering insights into its impact on cellular metabolism. nih.gov

Such studies would be instrumental in building a comprehensive picture of the compound's mechanism of action and identifying potential therapeutic contexts.

Role in Understanding Vinca Alkaloid Resistance Mechanisms (preclinical)

Resistance to Vinca alkaloids is a significant clinical challenge, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively efflux the drugs from cancer cells. nih.govresearchgate.netnih.gov Alterations in tubulin isotypes are another key mechanism of resistance. researchgate.net The role of vinorelbine metabolism, and specifically the formation of this compound, in these resistance mechanisms is currently unknown.

Preclinical studies are needed to investigate whether this compound is a substrate for ABC transporters and if its formation is altered in vinorelbine-resistant cell lines. It is conceivable that the conversion of vinorelbine to its N'b-oxide could be a detoxification pathway contributing to drug resistance. Conversely, if the metabolite retains some level of activity and is not a substrate for efflux pumps, it could potentially play a role in overcoming certain resistance mechanisms.

Innovations in Prodrug Strategies and Targeted Delivery Research (preclinical)

Given that this compound is a metabolite, its direct therapeutic development may be challenging. However, understanding its properties could inform innovative prodrug and targeted delivery strategies for vinorelbine. mdpi.comnih.gov For instance, if this compound is found to have a more favorable toxicity profile but lower efficacy, prodrugs could be designed to release vinorelbine at the tumor site.

Research into novel drug delivery systems, such as nanoparticle-based formulations, is an active area for vinorelbine to improve its therapeutic index. nih.govbeilstein-journals.orgnih.gov While there is no current research on such strategies for this compound, future preclinical work could explore if this metabolite has physicochemical properties that might make it more suitable for encapsulation or conjugation in targeted delivery systems.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating Vinorelbine's efficacy in advanced NSCLC?

  • Methodology : Use randomized phase III trials comparing Vinorelbine monotherapy (30 mg/m² weekly) to combination regimens (e.g., cisplatin 120 mg/m² every 6 weeks). Stratify patients by disease stage and prior treatment history. Survival metrics (median OS, PFS) and objective response rates (ORR) should be primary endpoints, with toxicity profiles (e.g., neutropenia, neurotoxicity) as secondary endpoints .
  • Key Data : In a 612-patient trial, Vinorelbine + cisplatin achieved a 30% ORR and 40-week median survival vs. 14% ORR for monotherapy .

Q. How should response criteria be standardized in Vinorelbine trials for breast cancer?

  • Methodology : Adopt RECIST 1.1 criteria for measurable lesions and WHO guidelines for toxicity grading. Include disease control rates (DCR) and time to symptom progression (TTSP) for quality-of-life assessments. Use Kaplan-Meier analysis for survival curves and Cox models for multivariate adjustments .
  • Example : In ABC trials, Vinorelbine monotherapy achieved a 34% ORR with a 34-week median response duration .

Q. What pharmacokinetic parameters are critical for oral vs. intravenous Vinorelbine dosing?

  • Methodology : Conduct phase I/II studies with D-optimal sampling times (0–24 hrs post-dose). Measure blood concentrations of Vinorelbine and its metabolite 4′-O-deacetylvinorelbine via LC-MS/MS. Calculate bioavailability (F), clearance (Cltot), and AUC using population pharmacokinetic models .
  • Key Finding : Oral Vinorelbine (60 mg/m²) achieves comparable exposure to IV (30 mg/m²) with no ethnic variability in clearance between Asian and European populations .

Advanced Research Questions

Q. How can contradictory survival data between Vinorelbine combination therapies be resolved?

  • Analysis Framework : Perform subgroup analyses by age, EGFR status, or prior therapies. For example, gefitinib outperformed Vinorelbine in EGFR FISH-positive elderly NSCLC patients (HR: 3.13 for PFS) but not in unselected cohorts . Use meta-analyses to pool data from trials like GEICAM and HERNATA, adjusting for regimen heterogeneity (e.g., docetaxel vs. trastuzumab combinations) .

Q. What factors explain interpatient variability in Vinorelbine pharmacokinetics?

  • Methodology : Apply nonlinear mixed-effects modeling (NONMEM®) to pooled data from multinational trials. Covariates like body surface area, hepatic function, and CYP3A4 activity should be tested. No significant ethnicity-based differences were found in Cltot (Asian vs. European: 48.6 vs. 52.1 L/hr for IV) .

Q. How do cross-trial comparisons inform Vinorelbine’s role in elderly populations?

  • Synthesis : Compare WJTOG 9904 (docetaxel vs. Vinorelbine) and INVITE (gefitinib vs. Vinorelbine). Docetaxel improved PFS (5.5 vs. 3.1 months) but had similar OS to Vinorelbine in NSCLC. Prioritize Vinorelbine combinations (e.g., gemcitabine) for balanced efficacy-toxicity profiles in frail patients .

Q. What strategies mitigate hematologic toxicity in Vinorelbine-based regimens?

  • Evidence-Based Solutions : Prophylactic filgrastim reduces febrile neutropenia (12.8% incidence with docetaxel/Vinorelbine vs. 41.7% in controls). Dose modifications (e.g., 25 mg/m² weekly) are recommended for patients with baseline neutropenia .

Q. How does Vinorelbine’s mechanism inform combination with targeted therapies?

  • Preclinical Rationale : Vinorelbine’s microtubule disruption synergizes with trastuzumab (HER2 inhibition) or EGFR TKIs. In HERNATA, Vinorelbine + trastuzumab achieved 15.3-month median TTP vs. 12.4 months for docetaxel combinations, with fewer adverse events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.